The synthesis of TAT-DEF-Elk-1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain while attached to a solid support. The TAT sequence (transactivator of transcription) enhances cell permeability, enabling the peptide to enter cells effectively.
The synthesis process includes:
The final product is characterized using mass spectrometry and analytical HPLC to confirm its purity and molecular weight .
TAT-DEF-Elk-1 consists of approximately 20 amino acids, combining a cell-penetrating motif (TAT) with the DEF domain essential for Elk-1 interaction. The molecular structure can be represented as follows:
The specific sequence includes critical residues that facilitate binding to Elk-1 while preventing its phosphorylation by MAPKs. The precise molecular formula and weight can vary based on modifications made during synthesis but typically falls within a range that supports biological activity .
TAT-DEF-Elk-1 functions primarily through competitive inhibition of Elk-1 phosphorylation. When introduced into cellular systems, it binds to the DEF domain of Elk-1, blocking access to MAPKs that would normally phosphorylate it on specific serine residues (Ser383/Ser389). This inhibition prevents Elk-1 from translocating to the nucleus and activating gene expression at serum response elements.
The mechanism by which TAT-DEF-Elk-1 exerts its effects involves several steps:
This mechanism highlights the dual role of Elk-1 in both transcriptional activation and potential pro-apoptotic functions within neuronal contexts .
TAT-DEF-Elk-1 is typically presented as a white powder or lyophilized form that is soluble in aqueous solutions at physiological pH levels.
The peptide exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature variations. Its solubility allows for easy incorporation into various experimental setups for studying cellular signaling pathways.
Relevant data includes:
TAT-DEF-Elk-1 has several applications in scientific research:
The MAPK/ERK cascade represents a primary activation pathway for Elk-1. Upon growth factor or mitogen stimulation, ERK phosphorylation at Thr202/Tyr204 triggers its nuclear translocation and binding to Elk-1’s DEF domain (FXFP motif) via a high-affinity docking interaction [1] [9]. This binding facilitates phosphorylation of Elk-1 at Ser383 and Ser389 within the C-terminal transcriptional activation domain, inducing conformational changes that enhance ternary complex formation with SRF dimers at serum response elements (SREs) [1] [6] [9]. The Elk-1/SRF complex recruits co-activators including p300/CBP and the Mediator complex, initiating transcription of immediate early genes (IEGs) such as:
In synaptic plasticity paradigms like long-term potentiation (LTP), Elk-1 phosphorylation exhibits a rapid and transient increase (peaking at 5-10 min post-induction) that parallels ERK activation and precedes IEG transcription [2]. Inhibition studies using MEK inhibitors (SL327) confirm the necessity of this pathway: MEK blockade prevents Elk-1 phosphorylation, zif268 induction, and LTP maintenance in the dentate gyrus [2].
Table 1: Functional Domains of Elk-1 and Their Roles in MAPK Signaling
Domain | Position | Key Functional Elements | Role in MAPK Signaling |
---|---|---|---|
A Domain | N-terminal | ETS DNA-binding domain, NLS/NES | Binds GGAA/T motifs in SRE; nuclear-cytoplasmic shuttling |
B Box | Central | SRF interaction motif | Mediates ternary complex formation with SRF dimers |
D Domain | Central | DEJL motif (docking site for MAPKs) | Binds ERK, JNK, p38 kinases |
C Domain | C-terminal | S/TP motifs (S383, S389) | Phosphorylation by MAPKs enhances transcriptional activity |
DEF Motif | C-terminal | FXFP sequence | Specific high-affinity docking site for activated ERK |
Elk-1 exhibits compartment-specific functionalities with significant implications for neuronal physiology and pathology:
Nuclear Transcriptional Activity:Phosphorylated nuclear Elk-1 drives pro-survival and plasticity-associated transcription. In LTP, Elk-1 cooperates with CREB to regulate genes essential for long-term synaptic modifications [2] [7]. Elk-1 knockout studies demonstrate impaired neuronal differentiation and synaptic function, confirming its role in adaptive neural responses [1] [9].
Cytoplasmic Proapoptotic Functions:Unphosphorylated Elk-1 localizes to the cytoplasm where it interacts with mitochondrial permeability transition pore (mPTP) components, including voltage-dependent anion channels (VDAC) and adenine nucleotide translocator (ANT) [1] [8] [10]. Under cellular stress, Elk-1 associates with the mitochondrial membrane, sensitizing neurons to apoptosis through cytochrome c release and caspase activation [8] [10]. Notably, a neurotoxic phosphoform (phosphorylated at Thr417) accumulates in dendrites and triggers rapid neuronal death when locally expressed (detected within 30 min post-transfection) [10]. This form associates with pathological inclusions in neurodegenerative diseases:
Table 2: Compartment-Specific Functions of Elk-1 in Neurons
Compartment | Functional State | Key Interactions | Biological Outcomes |
---|---|---|---|
Nucleus | Phosphorylated (S383/S389) | SRF, p300/CBP, Mediator complex | Transcriptional activation of IEGs (c-fos, egr-1); synaptic plasticity; neuronal differentiation |
Cytoplasm | Unphosphorylated or T417-phosphorylated | Mitochondrial PTP components (VDAC, ANT) | Mitochondrial membrane destabilization; apoptosis initiation |
Dendrites | Locally synthesized or T417-phosphorylated | Mitochondria; retrograde transport machinery | Retrograde signaling to nucleus; localized cell death initiation |
The dual roles of Elk-1 and its dysregulation in pathology make it a compelling therapeutic target:
Alzheimer’s Disease (AD):Elk-1 levels are significantly elevated in AD patient brains and APP/PS1 transgenic mice [5]. Hyperphosphorylated Elk-1 (pS383) exacerbates amyloidogenesis by inhibiting presenilin-1 (PS1) ubiquitination. Normally, the E3 ubiquitin ligase SYVN1 promotes PS1 degradation, but Elk-1 competitively binds SYVN1, stabilizing PS1 and enhancing γ-secretase activity and Aβ production [5].
Therapeutic Intervention via TAT-DEF-Elk-1:The TAT-DEF-Elk-1 (TDE) peptide is a cell-permeable interfering peptide composed of:
Rescues synaptic deficits (LTP) and memory impairments [5]
Broader Neurodegenerative Implications:TDE’s efficacy extends beyond AD. The peptide reduces neurotoxic phospho-Elk-1 (T417) associated with α-synuclein, tau, and huntingtin inclusions [8] [10]. By normalizing Elk-1’s subcellular distribution and transcriptional activity, TDE addresses both amyloidogenic pathways and early synaptic vulnerability common to multiple neurodegenerative conditions.
Table 3: Key Effects of TAT-DEF-Elk-1 (TDE) in Experimental Models
Experimental Model | Molecular Effects | Downstream Outcomes |
---|---|---|
APP23/PS45 mice | ↓ Elk-1 phosphorylation; ↑ SYVN1-PS1 binding | ↓ PS1 stability; ↓ Aβ40/42; ↓ plaque burden |
Primary neurons | Disrupted Elk-1/ERK docking; ↓ nuclear pElk-1 | Normalized IEG expression; reduced dendritic toxicity |
Aβ-treated cells | Blockade of BDNF-induced pElk-1 impairment | Restored SRE-driven transcription; enhanced neuronal survival |
Inclusion-bearing neurons | Reduced T417-pElk-1 association with aggregates | Mitigated inclusion-associated cytotoxicity |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5